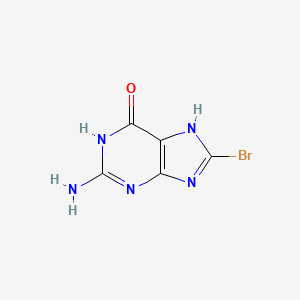

8-Bromoguanine

Beschreibung

Significance in Chemical Biology and Medicinal Chemistry

8-Bromoguanine and its derivatives, such as 8-bromoguanosine (B14676), are valuable tools in the fields of chemical biology and medicinal chemistry. smolecule.com Their unique properties allow researchers to investigate and manipulate biological processes at the molecular level.

One of the key features of this compound is its ability to influence the conformation of nucleosides. The bulky bromine atom at the 8-position favors the syn conformation of the N-glycosidic bond, a specific spatial arrangement of the base relative to the sugar moiety. caymanchem.comresearchgate.net This contrasts with the more common anti conformation found in natural nucleosides. This conformational restriction is instrumental in studying the structure and function of nucleic acids, such as RNA enzymes (ribozymes), by reducing their conformational flexibility. caymanchem.com

In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. For instance, brominated nucleosides have been investigated for their antiviral and anticancer properties. ontosight.ai The modification of the purine (B94841) ring system is a common strategy in the design of new drugs. nih.gov 8-Bromoguanosine has been shown to exhibit immunostimulatory effects by activating lymphocytes and macrophages. caymanchem.commedchemexpress.com It has also been studied for its potential to inhibit viral RNA synthesis and its effects against parasites like Leishmania amazonensis. ontosight.aikarger.com

Overview of Purine Nucleobase Modifications and their Biological Implications

Purine nucleobases, adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids and are involved in a wide range of cellular processes, including genetic information storage, protein synthesis, and signal transduction. taylorfrancis.com Modifications to these bases, both natural and synthetic, can have profound biological consequences. wikipedia.orgbldpharm.com

Natural modifications, such as methylation and deamination, are essential for regulating gene expression and RNA function. bldpharm.com However, damage to purine bases, such as the formation of this compound due to inflammatory processes, can lead to mutations. nih.gov this compound is known to be induced by reactive brominating species generated during inflammation and has been detected in human tissues. nih.govacs.org Studies have shown that this compound in DNA can lead to G → T transversions, a type of mutation. nih.gov

The study of modified purines like this compound provides insights into DNA repair mechanisms. Researchers have identified specific DNA glycosylases, enzymes that recognize and remove damaged bases, that can act on this compound mispairs. nih.gov Understanding these repair processes is crucial for comprehending the cellular response to DNA damage and its link to diseases like cancer.

The synthesis of modified purine nucleosides is an active area of research. bldpharm.comrsc.orgresearchgate.net These synthetic analogs serve as probes to study enzyme mechanisms, as potential therapeutic agents, and as building blocks for creating novel nucleic acid structures with specific properties, such as the stabilization of Z-DNA. researchgate.netontosight.ai

Interactive Data Table: Properties of this compound and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 3066-84-0 | C5H4BrN5O | 230.02 | Not specified |

| 8-Bromoguanosine | 4016-63-1 | C10H12BrN5O5 | 362.14 | White Crystalline Powder |

| 8-Bromoguanosine 3',5'-cyclic monophosphate | 51116-01-9 | C10H11BrN5O7P | 424.11 | Not specified |

| 8-Bromo-2'-deoxyguanosine (B1139848) | 13395-20-3 | C10H12BrN5O4 | 346.14 | Not specified |

Data sourced from public chemical databases.

Research Findings on this compound

| Research Area | Key Finding | Reference |

| Mutagenesis | This compound in DNA predominantly induces G → T mutations in human cells. | nih.gov |

| DNA Repair | The DNA glycosylases SMUG1 and TDG can excise thymine (B56734) mispaired with this compound, while MUTYH can excise adenine mispaired with it. | nih.gov |

| RNA Structure | 8-Bromoguanosine, by favoring the syn conformation, can reduce the conformational heterogeneity of RNA, potentially enhancing its function. | caymanchem.com |

| Immunomodulation | 8-Bromoguanosine can activate lymphocytes and macrophages, exerting immunostimulatory effects. | caymanchem.commedchemexpress.com |

| Antiparasitic Activity | 8-Bromoguanosine has shown efficacy against murine cutaneous leishmaniasis caused by Leishmania amazonensis. | karger.com |

| Z-DNA Stabilization | The presence of this compound in a DNA sequence can stabilize the Z-DNA conformation. | researchgate.net |

| Radiolysis Studies | γ-Radiolysis of 8-bromoguanosine in aqueous solutions leads to the formation of guanosine (B1672433) as the primary product. | researchgate.netacs.org |

| Oxidative Damage | Radical cations of this compound and 8-bromoguanosine can react with singlet molecular oxygen, indicating a pathway for synergistic oxidative damage. | acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-8-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYCZDRIXVHNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184704 | |

| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-84-0 | |

| Record name | 8-Bromoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3066-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromoguanine and Its Derivatives

Chemical Synthesis Pathways for 8-Bromoguanine and its Nucleoside/Nucleotide Analogs

The chemical synthesis of this compound and its derivatives involves a variety of strategies, from direct bromination of guanine (B1146940) precursors to more complex multi-step pathways for creating nucleoside and nucleotide analogs with specific protecting groups amenable to further applications.

Synthesis of 8-Bromoguanosine (B14676) Phosphoramidite (B1245037) Derivatives

The synthesis of 8-bromoguanosine phosphoramidite derivatives is crucial for the site-specific incorporation of this modified nucleoside into synthetic oligonucleotides using automated solid-phase synthesis. A common strategy involves several key steps starting from 2'-deoxyguanosine (B1662781) monohydrate. nih.gov

A general synthetic route can be summarized as follows:

Bromination: The C8 position of 2'-deoxyguanosine is brominated, often using N-bromosuccinimide in a suitable solvent like N,N'-dimethylformamide (DMF). nih.gov

Protection of Hydroxyl and Amino Groups: To ensure regioselective reactions in subsequent steps, the hydroxyl groups (3'-OH and 5'-OH) and the exocyclic amino group (N2) of the guanine base must be protected. The 3'- and 5'-hydroxyl groups are often protected with silyl (B83357) groups, such as tert-butyldimethylsilyl (TBDMS). nih.gov The N2 amino group can be protected with various groups, with the dimethylformamidine (dmf) group being a versatile option due to its lability, which simplifies the final deprotection of the oligonucleotide. csic.es An alternative is the use of an isobutyryl group. csic.es

Selective Deprotection and Phosphitylation: The 5'-hydroxyl group is selectively deprotected and then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA), to yield the desired phosphoramidite derivative. researchgate.netresearchgate.net

Reinvestigation of Reactions with Sodium Thiosulfate (B1220275) for Thio-Derivatives

The reaction of this compound derivatives with sodium thiosulfate provides a convenient route to 8-thioguanine derivatives. researchgate.net This method has been reinvestigated to optimize conditions and expand its applicability to various this compound precursors. researchgate.netresearchgate.net

In these reactions, the bromine atom at the C8 position is displaced by a sulfur nucleophile derived from sodium thiosulfate. The reaction is typically carried out in a refluxing aqueous suspension, and the presence of aluminum chloride has been shown to facilitate the process and improve product yields. researchgate.net For instance, the reaction of N-acetylated 8-bromo-9-substituted guanine derivatives with four equivalents of sodium thiosulfate in the presence of aluminum chloride afforded the corresponding 8-thio derivatives in yields ranging from 64% to 77%. researchgate.net A significant advantage of this method is that N- or O-acetyl protecting groups present in the starting material remain intact under these conditions. researchgate.net

The synthesis of various 6-thio- and 8-thio- derivatives of purine (B94841) nucleosides, including guanosine (B1672433), has been successfully achieved by reacting the corresponding 6-chloro- or 8-bromo- precursors with sodium thiosulfate. tandfonline.com

Addition Reactions (e.g., Dihydrofuran to N2-Acetyl-8-bromoguanine)

Addition reactions provide a valuable method for modifying the N9 position of the purine ring. A notable example is the reaction of N2-acetyl-8-bromoguanine with 2,3-dihydrofuran. tandfonline.comtandfonline.com

This reaction proceeds readily in dimethylformamide (DMF) in the presence of an acid catalyst, such as p-toluenesulfonic acid or hydrogen chloride, at room temperature. tandfonline.comtandfonline.comthieme-connect.de The major product, formed in high yield (around 85%), is 9-(tetrahydrofuryl-2)-8-bromo-N2-acetylguanine. tandfonline.comtandfonline.comthieme-connect.de This reaction is highly regioselective, with no other alkylation products typically detected. tandfonline.com The resulting N9-substituted derivative can be subsequently deacetylated, for example, with a methylamine (B109427) water solution, to yield 9-(tetrahydrofuryl-2)-8-bromoguanine. tandfonline.com This method provides a simple and direct route to introduce specific N-substituents into this compound, creating key intermediates for further modifications. researchgate.net

Preparation of Oligonucleotides Containing 8-Bromo-2'-deoxyguanosine (B1139848)

The preparation of oligonucleotides containing 8-bromo-2'-deoxyguanosine is achieved through solid-phase synthesis using the corresponding phosphoramidite building block. csic.eslvb.ltnih.gov The incorporation of this modified nucleoside can have significant effects on the structure and stability of the resulting nucleic acid duplexes. csic.eslvb.lt

For instance, the substitution of guanine with this compound in an alternating CG decamer has been shown to stabilize the Z-form of DNA to such an extent that the B-form is not observed. lvb.ltnih.gov However, duplexes where 8-bromo-2'-deoxyguanosine is paired with natural bases generally exhibit lower melting temperatures, indicating reduced stability. csic.eslvb.lt

The synthesis of the required this compound phosphoramidite often involves protecting the exocyclic amino group with a group like isobutyryl or dimethylformamidine (dmf). csic.es The use of the dmf group is considered more versatile due to its lability. csic.es

Synthesis of 8-Substituted Selenoguanosine Cyclic 3',5'-Phosphates

8-Bromoguanosine and its phosphorylated derivatives serve as important intermediates for the synthesis of 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds. nih.gov Selenourea is a key reagent in these syntheses, facilitating the introduction of a selenium atom at the C8 position. nih.gov

The general synthetic pathway involves the reaction of 8-bromoguanosine cyclic 3',5'-monophosphate, 8-bromoguanosine 5'-monophosphate, or 8-bromoguanosine with selenourea. nih.gov This leads to the formation of a series of 8-substituted seleno cyclic nucleotides, nucleotides, and nucleosides. nih.govacs.org These selenium-containing derivatives are of interest for their potential biological activities. nih.govacs.org

Strategies for Incorporating this compound into Nucleic Acids

The primary strategy for incorporating this compound into nucleic acids is through automated solid-phase oligonucleotide synthesis. This requires the prior synthesis of the corresponding 8-bromo-2'-deoxyguanosine phosphoramidite, as detailed in section 2.1.1.

The incorporation of this compound can be used to:

Stabilize specific nucleic acid conformations: The bulky bromine atom at the C8 position favors a syn conformation around the N-glycosidic bond, which can be used to stabilize alternative DNA structures like Z-DNA and G-quadruplexes. csic.esresearchgate.netrcsb.orgnih.gov

Serve as a precursor for further modifications: The bromine atom can be displaced by other functional groups, allowing for the post-synthetic modification of oligonucleotides.

Reduce hepatotoxicity of antisense oligonucleotides: The introduction of this compound into the gap region of locked nucleic acid (LNA) gapmers has been shown to significantly reduce their hepatotoxicity. oup.com

The choice of protecting groups for the phosphoramidite building block is critical for successful incorporation. The use of labile protecting groups like dimethylformamidine (dmf) for the exocyclic amino group is advantageous for a more versatile and efficient synthesis. csic.es

Solid-Phase Oligonucleotide Synthesis with this compound Phosphoramidites

Solid-phase oligonucleotide synthesis is the standard method for creating custom DNA and RNA sequences. danaher.comvapourtec.com This process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain attached to a solid support. danaher.comwikipedia.org For the incorporation of this compound, a corresponding 8-bromo-2'-deoxyguanosine phosphoramidite is required.

The synthesis of the this compound phosphoramidite building block is a multi-step process. researchgate.net A common route involves the protection of the exocyclic amino group of 8-bromo-2'-deoxyguanosine. researchgate.net One reported method utilizes the dimethylformamidine (dmf) group for this purpose. researchgate.net The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite. researchgate.net This phosphoramidite can then be used in automated DNA synthesizers alongside standard phosphoramidites. researchgate.net

The typical cycle for solid-phase synthesis using the phosphoramidite method consists of four main steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside. danaher.com

Coupling: Activation of the incoming phosphoramidite (such as the this compound phosphoramidite) and its coupling to the free 5'-hydroxyl group. danaher.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. google.com

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. wikipedia.org

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. wikipedia.org

Table 1: Key Steps in Solid-Phase Synthesis of this compound Containing Oligonucleotides

| Step | Description | Reagents |

|---|---|---|

| Preparation of Building Block | Synthesis of 8-bromo-2'-deoxyguanosine phosphoramidite. | 8-bromo-2'-deoxyguanosine, DMT-Cl, N,N-dimethylformamide dimethyl acetal, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. researchgate.net |

| Detritylation | Removal of the 5'-DMT protecting group. | Trichloroacetic acid in dichloromethane. |

| Coupling | Addition of the protected this compound phosphoramidite. | This compound phosphoramidite, Tetrazole or other activators. danaher.com |

| Capping | Blocking unreacted hydroxyl groups. | Acetic anhydride, 1-methylimidazole. google.com |

| Oxidation | Stabilization of the internucleotide linkage. | Iodine in THF/water/pyridine. |

| Deprotection & Cleavage | Release from solid support and removal of all protecting groups. | Concentrated aqueous ammonia (B1221849). researchgate.net |

Considerations for Protecting Group Chemistry in this compound Synthesis

The success of oligonucleotide synthesis heavily relies on the strategic use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the sugar moiety. pressbooks.pub In the synthesis of this compound-containing oligonucleotides, the choice of protecting groups for the exocyclic amino group of guanine is a critical consideration.

The protecting group must be stable throughout the entire synthesis cycle and easily removable at the end without damaging the final oligonucleotide. pressbooks.pub For guanine and its derivatives, several protecting groups have been developed. The isobutyryl (ibu) group has been traditionally used for the protection of the amino group at position 2 of guanine. researchgate.net However, for this compound, alternative protecting groups may be more suitable.

One such alternative is the dimethylformamidine (dmf) group. researchgate.net The use of the dmf group for protecting the N2-amino group of 8-bromo-2'-deoxyguanosine has been shown to be effective. researchgate.net This group is sufficiently stable for the coupling reactions but can be readily cleaved under the final deprotection conditions, typically with concentrated aqueous ammonia. researchgate.net Other protecting groups like the t-butylphenoxyacetyl (TBPA) group have also been employed in the synthesis of modified oligonucleotides. researchgate.net

The choice of protecting group can also be influenced by the other modifications present in the oligonucleotide. It is essential to ensure that the protecting group strategy is orthogonal, meaning that one set of protecting groups can be removed without affecting others, allowing for site-specific modifications.

Table 2: Common Protecting Groups in this compound Oligonucleotide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild acid (e.g., trichloroacetic acid) |

| Exocyclic Amino (N2 of Guanine) | Isobutyryl | ibu | Concentrated ammonia |

| Exocyclic Amino (N2 of Guanine) | Dimethylformamidine | dmf | Concentrated ammonia researchgate.net |

| Phosphate | 2-Cyanoethyl | CE | Concentrated ammonia |

Conformational and Structural Impact of 8 Bromoguanine in Nucleic Acids

Glycosidic Bond Conformation: Syn Preference Induced by 8-Bromination

The introduction of a bulky bromine atom at the 8-position of the guanine (B1146940) base induces a significant steric clash with the sugar moiety, forcing the nucleoside to adopt a syn conformation around the N-glycosidic bond. core.ac.ukrsc.orgrsc.orgbiosyn.com This is in stark contrast to the typical anti conformation favored by unmodified guanosine (B1672433) residues in standard A- and B-form nucleic acid duplexes. rsc.org The steric hindrance between the bromine and the ribose moiety is the primary driver for this conformational preference. core.ac.uk This fixed syn conformation is a key feature that underpins the diverse structural effects of 8-bromoguanine incorporation into nucleic acid sequences. csic.esoup.com

The torsion angles defining the glycosidic bond conformation, specifically χCN[O(1′)–C(1′)–N(9)–C(4)], have been determined through crystallographic studies. For instance, in the crystal structure of 8-(8-guanosyl)guanosine, both molecules exhibit a syn conformation with torsion angles of 35.7° and 47.6°. rsc.org Nuclear Magnetic Resonance (NMR) studies have also confirmed the syn preference of 8-bromoguanosine (B14676) in solution. rsc.orgnih.gov

Influence on DNA and RNA Secondary Structures

The constrained syn conformation of this compound has profound implications for the secondary structure of both DNA and RNA. It can be used to stabilize non-canonical structures and probe the conformational dynamics of nucleic acids.

Stabilization of Z-DNA Conformations

Z-DNA is a left-handed double helix that is characterized by a zigzagging phosphate (B84403) backbone and requires alternating purine-pyrimidine sequences, with the purines in the syn conformation. The inherent preference of this compound for the syn conformation makes it a potent stabilizer of Z-DNA. core.ac.ukrsc.orgmdpi.com

When this compound is substituted for guanine in an alternating CG decamer, it so strongly stabilizes the Z-form that the right-handed B-form is not observed, even in the absence of high salt concentrations that are typically required to induce the B-to-Z transition. csic.esresearchgate.net Computational studies using molecular mechanics and thermodynamic perturbation methods have corroborated these experimental findings, revealing that bromination at the C8 position of guanine stabilizes the Z-DNA conformation relative to its non-brominated counterpart. rsc.orgnih.gov The stabilizing effect is attributed to the fact that substituents at the C8-position of guanine have an unfavorable steric interaction with the sugar-phosphate backbone in the B-DNA conformation, which is relieved in the Z-DNA structure where the guanine is in the syn conformation. rsc.org This property has been utilized to create stable Z-DNA substrates for studying Z-DNA binding proteins. rsc.orgcsic.es

| Sequence | Modification | Effect on Conformation | Salt Condition for Z-Form |

| Alternating CG decamer | Substitution of G with 8-bromo-G | Strongly stabilizes Z-form | Not required; Z-form observed without added NaCl |

| poly(d(GC)) | 38% this compound and 18% 5-bromocytosine | Stabilizes Z-DNA helix | Physiological conditions |

Formation and Stability of Z-RNA Duplexes

Similar to its effect on DNA, this compound can also induce the formation of Z-RNA, a left-handed RNA duplex. Studies on dinucleoside monophosphates containing 8-bromoguanosine, such as (3'-5')C-br8G, have shown that they can form a stable left-handed helical duplex akin to Z-DNA, even at high concentrations. nih.gov The 8-bromoguanosine residues in these dimers exclusively adopt the syn glycosidic conformation. nih.gov The resulting Z-RNA duplex exhibits a surprisingly high melting temperature for a dimer, highlighting the significant stabilizing effect of the this compound modification. nih.gov Molecular mechanics and thermodynamic perturbation calculations have further supported these findings, indicating that bromination of guanosine at C8 stabilizes the Z-form of RNA. nih.gov

Effects on G-Quadruplex Structures

G-quadruplexes are four-stranded nucleic acid structures formed from guanine-rich sequences. They are characterized by stacked G-tetrads, which are square planar arrangements of four guanine bases. The guanines within a G-tetrad can adopt either syn or anti glycosidic conformations, leading to a variety of folding topologies.

The introduction of this compound into G-quadruplex-forming sequences is a powerful strategy to modulate their folding and stability. researchgate.netoup.com By replacing guanines that are in a syn conformation with this compound, the stability of the G-quadruplex can be significantly enhanced. core.ac.ukresearchgate.net For example, a single substitution of a syn guanine in the thrombin binding aptamer (TBA) with 8-bromodeoxyguanosine can lead to a substantial increase in the melting temperature (Tm), indicating enhanced thermal stability. core.ac.uk Conversely, substituting an anti guanine with this compound can be destabilizing. core.ac.uk

The strategic placement of this compound can also be used to favor a specific folding topology out of a mixture of possible conformations. nih.govuni-greifswald.de This is because the syn-favoring nature of the modification can lock in a particular arrangement of syn and anti guanines within the G-tetrads. oup.com Studies on human telomeric RNA have shown that the incorporation of 8-bromoguanosine can lead to the formation of an unusual antiparallel tetramolecular G-quadruplex, a topology not typically observed for natural RNA G-quadruplexes. researchgate.netnih.gov

| G-Quadruplex System | Modification | Position of Substitution | Effect on Thermal Stability (Tm) | Effect on Folding Topology |

| Thrombin Binding Aptamer (TBA) | Single 8-BrdG | syn position 5 | Increase (ΔTm +7.3 °C) | Stabilizes native antiparallel structure |

| Thrombin Binding Aptamer (TBA) | Single 8-BrdG | anti position 2 | Decrease (ΔTm -2.5 °C) | Small penalty, maintains antiparallel structure |

| Oxytricha nova telomere repeat | Single 8-BrdG | syn position 3 | Increase (ΔTm > +12 °C) | Stabilizes antiparallel dimeric quadruplex |

| Human telomeric RNA r(UAGGGU) | 8-bromoguanosine | Varies | - | Induces antiparallel tetramolecular G-quadruplex |

The ability of this compound to resolve conformational heterogeneity is a valuable tool in the structural biology of G-quadruplexes. researchgate.net Many G-quadruplex-forming sequences can adopt multiple conformations in solution, which complicates their structural determination by methods like NMR spectroscopy. By strategically substituting specific guanine residues with this compound, researchers can stabilize a single, desired conformation, leading to cleaner NMR spectra and facilitating high-resolution structure determination. nih.gov

This approach has been successfully employed to determine the solution structure of the human telomere G-quadruplex in a K+ solution. oup.comnih.gov By replacing all five guanines that were predicted to be in a syn conformation with this compound, a single predominant G-quadruplex form was stabilized, allowing for its detailed structural characterization. oup.com This demonstrates the power of this compound as a chemical tool to overcome the challenges posed by the conformational polymorphism of G-quadruplexes. nih.gov

Dimerization of RNA Duplexes Composed of 8-Bromoguanosine Modified Repeats

The modification of RNA duplexes with 8-bromoguanosine can lead to novel structural arrangements, including the dimerization of duplexes into four-stranded structures. A notable example is the behavior of RNA duplexes containing CGG trinucleotide repeats, which are associated with Fragile X-associated tremor/ataxia syndrome (FXTAS). oup.com

In studies of RNA molecules with the sequence GC(Br)GGCGGC, where (Br)G represents 8-bromoguanosine, it was observed that the molecule forms a duplex in solution. oup.com This duplex then self-associates through the major groove to form a four-stranded, antiparallel RNA quadruplex. oup.com This novel architecture, (GC(Br)GGCGGC)4, is characterized by (Br)G3:G6:(Br)G3:G6 tetrads sandwiched between mixed G:C:G:C tetrads. oup.com The formation of this structure is facilitated by the syn conformation of the 8-bromoguanosine residues. oup.com

The thermodynamic stability of RNA structures formed by CNG trinucleotide repeats is significantly increased by the incorporation of 8-bromoguanosine. For instance, the stability of a G(CGG)2C duplex was found to increase by 3.7 kcal/mol when 8-bromoguanosine was placed at the third position. oup.com This stabilization is attributed to the fact that the syn conformation of 8-bromoguanosine favors certain G:G mismatch pairings and prevents unfavorable G(anti):G(anti) interactions. oup.com

| RNA Sequence | Modification | Observed Structure | Key Feature |

| GC(Br)GGCGGC | 8-Bromoguanosine at G3 | Dimer of duplexes forming an RNA quadruplex | (Br)G3:G6:(Br)G3:G6 tetrads |

| G(CGG)2C | 8-Bromoguanosine at G3 | Stabilized duplex | Increased thermodynamic stability (ΔΔG°37 = 3.7 kcal/mol) |

Base Pairing Properties with Canonical Nucleobases

The introduction of an 8-bromo substituent to guanine alters its base pairing properties, allowing for both Watson-Crick and non-canonical Hoogsteen base pairing. The specific type of base pairing depends on the conformation of the this compound (syn or anti) and the identity of the opposing base.

X-ray crystallography studies of human DNA polymerase β (polβ) have provided detailed insights into the base pairing of this compound (BrG). nih.gov When paired with an incoming deoxycytidine triphosphate (dCTP) analog, the templating BrG adopts an anti conformation and forms a standard Watson-Crick base pair. nih.gov This BrG·C base pair is well-accommodated within the active site of the polymerase. nih.gov

In contrast, when paired with an incoming deoxyguanosine triphosphate (dGTP) analog, the templating BrG adopts a syn conformation and forms a Hoogsteen base pair with the incoming guanine. nih.gov This BrG·G Hoogsteen base pair is also accommodated in the active site of polβ. nih.gov The ability of this compound to form this stable, albeit mismatched, base pair with guanine provides a structural basis for its promutagenic nature, as it can lead to G-to-C transversions during DNA replication. nih.gov

The stability of duplexes containing this compound paired with natural bases is generally lower than that of canonical duplexes. csic.es This destabilization is a consequence of the conformational strain and altered hydrogen bonding patterns.

| This compound Paired With | Conformation of this compound | Type of Base Pairing | Significance |

| Cytosine (C) | anti | Watson-Crick | Correct incorporation of C opposite BrG |

| Guanine (G) | syn | Hoogsteen | Promutagenic, leads to G-to-C transversions |

Structural Characterization Techniques for this compound Modified Nucleic Acids

A variety of biophysical and structural biology techniques are employed to characterize the structure and dynamics of nucleic acids containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution. nih.govoup.comnih.gov NMR can be used to confirm the syn conformation of 8-bromoguanosine, for instance, by observing the downfield chemical shift of the C1' sugar carbon. oup.com It has been instrumental in elucidating the detailed structures of this compound-containing hairpins, duplexes, and quadruplexes. nih.govoup.comnih.gov The use of 8-bromoguanosine to stabilize a specific conformation can lead to cleaner NMR spectra, facilitating structure determination. nih.gov

UV Spectroscopy , particularly UV melting studies, is used to assess the thermodynamic stability of nucleic acid structures. acs.orgoup.com By monitoring the change in UV absorbance at 260 nm with increasing temperature, the melting temperature (Tm) of a duplex or other structure can be determined. oup.com This allows for the quantification of the stabilizing or destabilizing effects of this compound incorporation. acs.org For example, UV melting has shown that this compound substitution can strongly destabilize the duplex conformation of RNA. acs.orgnih.gov

X-ray Crystallography provides high-resolution structural information of molecules in the solid state. This technique has been crucial in visualizing the precise atomic interactions of this compound within nucleic acid structures, including the details of its base pairing with canonical nucleobases in the active site of DNA polymerases. nih.gov Crystal structures have also revealed the A-form helical nature of duplexes containing G-G pairs where one guanosine is in the syn conformation due to bromination. researchgate.net

Other Techniques such as native gel electrophoresis , small-angle X-ray scattering (SAXS) , and electrospray ionization mass spectrometry (ESI-MS) have also been used to characterize larger structural assemblies, such as the dimerization of RNA duplexes into quadruplexes. oup.com

| Technique | Information Obtained | Example Application |

| NMR Spectroscopy | 3D structure in solution, conformational details | Confirming syn conformation of 8-bromoguanosine, determining G-quadruplex structure oup.comnih.gov |

| UV Spectroscopy | Thermodynamic stability (Tm) | Quantifying the destabilization of RNA duplexes by this compound acs.orgnih.gov |

| X-ray Crystallography | High-resolution atomic structure | Visualizing BrG·G Hoogsteen and BrG·C Watson-Crick base pairs in a polymerase active site nih.gov |

| CD Spectroscopy | Overall conformation (e.g., B-DNA vs. Z-DNA) | Monitoring the B-to-Z DNA transition induced by this compound researchgate.net |

Molecular Interactions and Biochemical Mechanisms

Interaction with DNA Repair Enzymes

8-Bromoguanine (8-BrG) interacts with several key DNA repair enzymes, modulating their activity and influencing the processing of DNA lesions. These interactions are critical in the context of base excision repair (BER), the primary pathway for dealing with small base modifications.

This compound is a significant modulator of human 8-oxoguanine-DNA glycosylase (OGG1), the primary enzyme responsible for excising the common oxidative DNA lesion 8-oxoguanine (8-oxoG). nih.govnih.gov While OGG1 is a bifunctional enzyme with both DNA glycosylase and apurinic/apyrimidinic (AP) lyase activities, its AP lyase function is notably weak. oup.com this compound, as a soluble analog of 8-oxoG, plays a crucial role in enhancing this secondary activity. chemrxiv.orgchemrxiv.org

A primary effect of this compound on OGG1 is the potent stimulation of its β-elimination (AP lyase) activity. oup.comchemrxiv.org This activity is responsible for incising the DNA backbone at the 3'-side of the abasic site created after the damaged base has been removed. nih.gov In the absence of an activator, the β-elimination step catalyzed by OGG1 is very slow. oup.com However, the addition of free this compound to the reaction can increase the rate of this step by several orders of magnitude. oup.comnih.gov For instance, stopped-flow experiments have shown that the rate of β-elimination on an AP site-containing substrate increases from a virtually undetectable level to 0.024 s⁻¹ in the presence of 8-BrG. oup.comnih.gov This stimulatory effect is observed for both wild-type OGG1 and certain mutant forms, where 8-BrG can enhance the reaction rate 5- to 15-fold. researchgate.netsigmaaldrich.com

The proposed mechanism for this stimulation involves 8-BrG, with its electron-withdrawing group at the C8 position, acting as a cofactor that facilitates the dissociation of a proton at the C2′ position of the damaged nucleotide, a key step in initiating β-elimination. oup.comnih.gov

| Condition | Substrate | Observed Effect | Reported Rate/Fold Increase | Source |

|---|---|---|---|---|

| + 0.5 mM 8-BrG | AP Site | Stimulation of nicked product formation | 5- to 15-fold increase | researchgate.net |

| + 8-BrG | AP:C Substrate | Increase in β-elimination rate | From undetectable to 0.024 s⁻¹ | oup.comnih.gov |

| + 8-BrG | 8-oxoG:C Substrate | Acceleration of overall chemistry rate | ~5-fold increase (to 0.029 s⁻¹) | nih.gov |

This targeted activation effectively broadens the enzymatic function of OGG1. chemrxiv.orgresearchgate.net By potently stimulating the AP lyase activity, 8-BrG and its analogs can enable OGG1 to efficiently cleave abasic sites opposite any of the canonical nucleobases, shaping it into a more complete, artificial AP lyase. chemrxiv.orgresearchgate.net

| Kinetic Parameter/Process | Effect of this compound | Source |

|---|---|---|

| Pre-excision DNA/Enzyme Dynamics | No significant effect | nih.gov |

| β-Elimination Rate | Significantly accelerated | oup.comnih.govnih.gov |

| Overall Chemistry Rate (on 8-oxoG:C) | Accelerated ~5-fold | nih.gov |

| Enzyme Substrate Scope | Broadens function to a more general AP lyase | chemrxiv.orgresearchgate.net |

This compound is well-established as a potent activator of OGG1. chemrxiv.orgresearchgate.netresearchgate.net Its mechanism of action has been explored through two main hypotheses: product-assisted catalysis and allosteric activation. dntb.gov.uanih.govresearchgate.net The product-assisted catalysis model suggests that 8-oxoG (or its analog, 8-BrG) binds to a product recognition pocket in the enzyme's active site after the lesion has been excised. dntb.gov.uanih.gov In this position, it acts as a catalytic base to facilitate the subsequent AP lyase reaction. chemrxiv.orgnih.gov

Alternatively, an allosteric mechanism proposes that the activator binds to a site on OGG1 outside of the active site, inducing a conformational change that enhances the AP lyase activity. dntb.gov.uanih.gov Some studies using steady-state kinetic analyses and activators like 9-deazaguanine (B24355) (which cannot act as a catalytic base) support an allosteric mechanism. dntb.gov.uanih.govresearchgate.net Regardless of the precise mechanism, 8-BrG functions as an organocatalytic switch, enhancing a rudimentary but canonical enzymatic activity of OGG1. chemrxiv.orgresearchgate.net

The DNA glycosylase MUTYH is part of the BER pathway and functions to prevent mutations arising from oxidative damage. reactome.orgeurekalert.org Its primary role is to recognize and remove adenine (B156593) that has been misincorporated opposite 8-oxoG. reactome.orgeurekalert.org Research has shown that MUTYH also exhibits DNA glycosylase activity against adenine mispaired with this compound (A:8-BrG). nih.govnih.gov In DNA cleavage assays, the MUTYH protein was found to be capable of excising the adenine from an A:8-BrG pair, indicating its role in the repair of this specific lesion. nih.govnih.gov

In addition to MUTYH, other DNA glycosylases have been identified that can process mispairs involving this compound. nih.govnih.gov Specifically, both Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG) demonstrate DNA glycosylase activity against thymine (B56734) mispaired with this compound (T:8-BrG). nih.govnih.gov DNA cleavage assays revealed that both SMUG1 and TDG proteins can efficiently excise the mismatched thymine base. nih.govresearchgate.net The identification of T:8-BrG as a novel substrate for both SMUG1 and TDG suggests that these enzymes have a broad substrate specificity. nih.govresearchgate.net

| Enzyme | Substrate Mispair | Activity | Source |

|---|---|---|---|

| MUTYH | Adenine : this compound (A:8-BrG) | Excises the adenine base | nih.govnih.gov |

| SMUG1 | Thymine : this compound (T:8-BrG) | Excises the thymine base | nih.govnih.gov |

| TDG | Thymine : this compound (T:8-BrG) | Excises the thymine base | nih.govnih.gov |

Effects on OGG1 Kinetic Mechanism and Substrate Specificity

Cleavage Activity of MUTYH Protein Towards this compound Lesions

Influence on DNA Polymerase Fidelity and Mutagenesis

This compound is recognized as a mutagenic lesion, primarily due to its ability to cause errors during DNA replication. researchgate.netnsf.gov Its presence in a DNA template can lead to both the deletion of bases and the incorrect incorporation of nucleotides by DNA polymerases, thereby altering the genetic code.

Induction of One-Base Deletions and Miscoding Events

The presence of this compound in a DNA strand can disrupt the normal functioning of DNA polymerases. For instance, studies have shown that when encountering an this compound lesion, DNA polymerase α can induce a one-base deletion at a low frequency. researchgate.netnih.gov Similarly, DNA polymerase κ has been observed to promote one-base deletions, in addition to misincorporating incorrect bases opposite the lesion. researchgate.netnih.gov These events, where a base is skipped, result in a frameshift mutation, which can have significant consequences for the resulting protein's structure and function. berkeley.edu

Misincorporation of Nucleobases Opposite this compound

A key aspect of this compound's mutagenicity is its propensity to cause the misincorporation of nucleobases during DNA synthesis. Research has demonstrated that various DNA polymerases can insert incorrect bases when they encounter this compound on the template strand. For example, DNA polymerase κ has been shown to misincorporate dGMP, dAMP, and dTMP opposite the lesion. researchgate.net Other studies have indicated that both DNA polymerase α and DNA polymerase β can lead to the incorporation of adenine (A) opposite this compound, albeit at a low frequency. researchgate.net In human cells, this compound predominantly induces a G → T mutation, but can also cause G → C, G → A, and single guanine (B1146940) deletions (delG). researchgate.netnih.govnih.gov In contrast, DNA polymerase η appears to bypass the this compound lesion in an error-free manner, incorporating the correct base, cytosine (C). researchgate.netnih.gov

Table 1: Miscoding Events Opposite this compound by Different DNA Polymerases

| DNA Polymerase | Misincorporated Base(s) | Type of Mutation Induced |

|---|---|---|

| DNA polymerase α | Adenine (A), One-base deletion | G → A, delG |

| DNA polymerase β | Adenine (A) | G → A |

| DNA polymerase κ | Guanine (G), Adenine (A), Thymine (T), One-base deletion | G → C, G → T, G → A, delG |

| DNA polymerase η | None (error-free bypass) | None |

Relationship to Oxidative Damage and Cancer

This compound is formed under conditions of chronic inflammation, where reactive brominating species are generated. researchgate.net This process is linked to oxidative stress, a state implicated in the development of cancer. nih.govresearchgate.net The formation of this compound in DNA is considered a form of oxidative damage. nih.govpnas.orgnih.gov This lesion, along with other oxidatively damaged bases like 8-oxoguanine, can lead to mutations if not properly repaired. nih.gov The G → T transversion, a predominant mutation induced by this compound, is frequently observed in various human cancers, including those associated with chronic inflammation like hepatitis B and C virus-positive hepatocellular carcinomas. nih.gov This suggests a plausible link between the formation of this compound at sites of inflammation and the initiation or progression of cancer. nsf.govnih.gov

Interactions with Other Cellular Components

Beyond its impact on DNA, this compound also interacts with components of the immune system, leading to the activation of several key cell types.

Activation of Lymphocytes (B cells, T cells)

8-Bromoguanosine (B14676), the ribonucleoside form of this compound, has been shown to be a potent activator of lymphocytes, including both B cells and T cells. caymanchem.compnas.orggenelink.comglpbio.combertin-bioreagent.com This activation is reported to occur through an intracellular mechanism. caymanchem.comgenelink.comglpbio.combertin-bioreagent.com Studies have demonstrated that 8-bromoguanosine can stimulate high levels of lymphocyte proliferation. pnas.org Interestingly, the bromination at the C-8 position of guanosine (B1672433) appears critical for this activity, as unsubstituted guanosine does not have the same effect. pnas.org

Effects on Natural Killer (NK) Cells and Macrophages

The immunostimulatory effects of 8-bromoguanosine extend to other crucial immune cells. It has been found to activate natural killer (NK) cells and macrophages. nih.govresearchgate.netscielo.brresearchgate.net This activation is mediated by the induction of interferon (IFN) production. nih.govresearchgate.net Culturing spleen cells with 8-bromoguanosine induces cytotoxic activity in NK cells. nih.govresearchgate.net Similarly, preincubation of peritoneal macrophages with 8-bromoguanosine leads to their cytolytic activity. nih.gov The elimination of asialo-Gm-1+ cells, which are characteristic of NK cells, reduces the responses of both NK cells and macrophages to 8-bromoguanosine, suggesting that these cells are a likely source of the induced IFN. nih.govresearchgate.net The activation of macrophages by 8-bromoguanosine has also been shown to induce the killing of intracellular pathogens like Leishmania amazonensis. scielo.brscielo.br

Modulation of Circadian Rhythms and Optic Nerve Impulses by 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP)

8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), a membrane-permeable analog of cyclic guanosine 3',5'-monophosphate (cGMP), has been instrumental in elucidating the role of cGMP in biological timing. Research, particularly in the marine mollusk Aplysia, has demonstrated that 8-Br-cGMP can mimic the effects of light on the circadian pacemaker located in the eye. jneurosci.orgjneurosci.org Light is a primary environmental cue that entrains the internal biological clock, and studies indicate that it increases the levels of cGMP in the Aplysia eye. jneurosci.org The application of 8-Br-cGMP can shift the phase of the circadian rhythm of the eye in a manner that is indistinguishable from the phase shifts caused by light exposure. jneurosci.orgjneurosci.org

In addition to its effects on the circadian rhythm, 8-Br-cGMP also modulates neural activity in the optic nerve. It has been shown to increase the frequency of spontaneous optic nerve impulses, and the pattern of these impulses is similar to that produced by light stimulation. jneurosci.orgjneurosci.org This suggests that cGMP signaling pathways are involved in transmitting photic information to the circadian pacemaker. The effects of both light and 8-Br-cGMP are antagonized by low sodium solutions, indicating a convergent mechanism of action that likely involves membrane depolarization. jneurosci.org However, 8-Br-cGMP does not appear to directly affect the membrane potential of all photoreceptor types, suggesting its site of action may be in other cells within the eye's circadian system. jneurosci.org While 8-Br-cGMP was found to produce phase shifts in Aplysia, similar effects were not observed in the related mollusk Bulla, though this may be due to experimental differences. benthamopen.com In mammalian systems, such as rat brain slices containing the suprachiasmatic nuclei (SCN), 8-Br-cGMP also induces phase shifts in the circadian rhythm of neuronal activity, particularly during the subjective night. illinois.edujneurosci.orgpnas.org

Table 1: Effects of 8-Br-cGMP on Circadian Rhythms and Optic Nerve

| Organism/System | Effect of 8-Br-cGMP | Key Finding | Reference |

|---|---|---|---|

| Aplysia (eye) | Phase shifts circadian rhythm | Mimics the phase-shifting effects of light. | jneurosci.orgjneurosci.org |

| Aplysia (optic nerve) | Increases frequency of spontaneous impulses | Pattern of nerve impulses is the same as that produced by light. | jneurosci.org |

| Rat (suprachiasmatic nuclei) | Induces phase advances at subjective night | Demonstrates a role for cGMP in the mammalian central clock. | illinois.edujneurosci.orgpnas.org |

| Bulla (eye) | No significant phase shifts reported | Contrasts with findings in the related species Aplysia. | benthamopen.com |

Interaction with cGMP-Dependent Protein Kinase (PKG) and Cyclic Nucleotide-Gated Channels

This compound derivatives, particularly 8-Br-cGMP, are widely used as tools to investigate cGMP signaling pathways due to their ability to activate cGMP-dependent protein kinase (PKG). 8-Br-cGMP is a potent activator of PKG, exhibiting greater resistance to hydrolysis by phosphodiesterases than cGMP itself, which allows for a more sustained activation of the kinase. sigmaaldrich.comscientificlabs.com The bromine substitution at the 8th position enhances its binding affinity and selectivity for PKG's regulatory domain. scbt.com Activation of PKG by 8-Br-cGMP leads to the phosphorylation of downstream target proteins, mediating a wide range of physiological effects, including the relaxation of smooth muscle tissue. nih.gov Studies have shown that both PKG-Iα and PKG-Iβ isoforms can be activated by 8-Br-cGMP, and this activation is crucial for processes like the regulation of the serotonin (B10506) transporter (SERT). nih.govphysiology.org

In addition to activating PKG, 8-Br-cGMP is utilized to study cyclic nucleotide-gated (CNG) channels. biolog.de These channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides like cGMP and cAMP. 8-Br-cGMP has been employed in affinity chromatography to isolate and purify CNG channels from tissues like skeletal muscle. physiology.org This technique has revealed the existence of different populations of CNG channels with varying affinities for cyclic nucleotides. physiology.org Furthermore, 8-Br-cGMP has been used as a cyclic nucleotide analog to induce the expression of CNG channels in cell lines for experimental study. sigmaaldrich.comscientificlabs.com Some modified analogs, such as Sp-8-Br-PET-cGMPS, can act as potent activators of PKG while simultaneously inhibiting retinal cGMP-gated ion channels, providing a tool to discriminate between these two cGMP receptor types. biolog.de

Table 2: Interaction of this compound Derivatives with PKG and CNG Channels

| Derivative | Target | Interaction/Effect | Reference |

|---|---|---|---|

| 8-Br-cGMP | cGMP-dependent Protein Kinase (PKG) | Potent activator; more resistant to hydrolysis than cGMP. | |

| 8-Br-cGMP | Cyclic Nucleotide-Gated (CNG) Channels | Used as an agonist and in affinity chromatography for channel isolation. | physiology.org |

| Sp-8-Br-PET-cGMPS | PKG and Retinal CNG Channels | Activates PKG but inhibits retinal CNG channels. | biolog.de |

| Rp-8-Br-PET-cGMPS | cGMP-dependent Protein Kinase (PKG) | Selective inhibitor of PKG. | physiology.org |

Inhibition of Bacterial GTPase (FtsZ) and Promotion of Microtubule Assembly by 8-Bromoguanosine-5'-O-triphosphate

8-Bromoguanosine-5'-O-triphosphate (8-Br-GTP) is a guanosine 5'-triphosphate (GTP) analog that has shown selective inhibitory effects on key cytoskeletal proteins. caymanchem.commedchemexpress.com Specifically, it acts as a competitive inhibitor of the bacterial protein FtsZ, which is a homolog of eukaryotic tubulin and essential for bacterial cell division. nih.govacs.org 8-Br-GTP inhibits both the polymerization of FtsZ and its GTPase activity, with a reported inhibition constant (Ki) of 31.8 µM. caymanchem.commedchemexpress.comnih.gov This inhibitory action on FtsZ polymerization makes it a lead compound in the search for new antibacterial agents that could target bacterial cell division without affecting eukaryotic cells. nih.govpolyu.edu.hk

Interestingly, while 8-Br-GTP inhibits FtsZ, it has the opposite effect on eukaryotic tubulin. csic.es At a concentration of 500 µM, 8-Br-GTP has been found to promote the assembly of microtubules from porcine brain tubulin in cell-free assays. caymanchem.comebiohippo.com This differential effect highlights structural differences in the nucleotide-binding sites of FtsZ and tubulin. nih.govniph.go.jp The ability of 8-Br-GTP and other C8-substituted GTP analogs to inhibit FtsZ while promoting tubulin assembly underscores their potential for the development of selective FtsZ inhibitors. csic.es

Table 3: Effects of 8-Bromoguanosine-5'-O-triphosphate on Cytoskeletal Proteins

| Protein | Effect of 8-Br-GTP | Concentration/Ki | Reference |

|---|---|---|---|

| Bacterial FtsZ | Competitive inhibition of polymerization and GTPase activity | Ki = 31.8 µM | caymanchem.commedchemexpress.comnih.gov |

| Eukaryotic Tubulin | Promotion of microtubule assembly | 500 µM | caymanchem.comebiohippo.com |

Potential as an Analog or Antagonist to Natural Nucleosides in Signaling Pathways

This compound and its nucleoside derivatives serve as valuable analogs and, in some contexts, antagonists to natural nucleosides in various signaling pathways. As a guanosine analog, 8-bromoguanosine can activate specific cellular processes. For instance, it has been shown to activate aspects of the immune response by up-regulating G protein regulatory pathways in lymphocyte-derived cells. nih.gov This suggests potential applications as an immunomodulatory agent. nih.gov The cell-permeable analog 8-Br-cGMP is widely used to mimic the effects of endogenous cGMP, thereby acting as an agonist in pathways regulated by this second messenger. ahajournals.orgkjpp.net For example, it can stimulate the secretion of endogenous ouabain (B1677812) from adrenocortical cells, an effect mediated through a cGMP-dependent pathway. ahajournals.org

Conversely, derivatives of 8-bromoguanosine can also act as antagonists. For example, Rp-8-bromo-cGMPS is a widely used inhibitor of PKG, effectively blocking cGMP-mediated signaling. jst.go.jp This inhibitory action is useful for dissecting the role of PKG in various cellular functions, such as acetylcholine-induced vascular relaxation. jst.go.jp The ability of this compound derivatives to either mimic or block the actions of natural guanosine-based signaling molecules makes them powerful pharmacological tools for studying and modulating G protein signaling, kinase cascades, and other fundamental cellular communication pathways. nih.govconicet.gov.ar

Applications in Academic Research

Probing Nucleic Acid Conformation and Dynamics

The presence of the bromine atom at the 8-position of the purine (B94841) ring sterically hinders the rotation around the N-glycosidic bond, forcing the base to predominantly adopt a syn conformation. glpbio.comgenelink.comcsic.es This contrasts with the more common anti conformation found in standard B-DNA and A-RNA helices. This fixed conformation makes 8-bromoguanine an invaluable probe for investigating the structure and dynamics of nucleic acids.

Researchers utilize this compound to investigate nucleic acid structures where syn conformations are suspected to play a crucial role. By strategically substituting guanine (B1146940) with this compound, scientists can stabilize or destabilize specific structures, providing insights into their conformational requirements.

A primary application is in the study of Z-DNA, a left-handed DNA helix where purine residues adopt the syn conformation. The incorporation of this compound strongly stabilizes the Z-form. csic.es In alternating CG sequences, substitution with 8-bromo-2'-deoxyguanosine (B1139848) can induce a transition from the B-form to the Z-form even at low salt concentrations, conditions under which the unmodified sequence would remain in the B-form. csic.es This strong stabilization is attributed to the inherent preference of this compound for the syn conformation, which is a defining feature of Z-DNA.

Another significant area of study is G-quadruplexes, which are four-stranded structures formed in guanine-rich nucleic acid sequences. These structures are involved in various biological processes, and their formation depends on a specific arrangement of guanines in both syn and anti conformations. Incorporating 8-bromo-2'-deoxyguanosine at positions requiring a syn conformation can significantly stabilize the G-quadruplex structure. glpbio.com Conversely, substituting it at a position that requires an anti conformation can lead to destabilization or a conformational flip to accommodate the modification. glpbio.com This site-specific substitution serves as a powerful method to elucidate the specific conformational arrangement of guanines within a G-quadruplex. glpbio.comcsic.es

| Application | Effect of this compound Substitution | Reference |

| Z-DNA Formation | Strong stabilization of the left-handed Z-DNA conformation. | csic.es |

| G-quadruplexes | Stabilization when substituted at a syn position; potential destabilization or conformational change at an anti position. | glpbio.comcsic.es |

| RNA Hairpins | Can stabilize hairpin structures with a syn guanosine (B1672433) in the loop by destabilizing the competing duplex conformation. | nih.govresearchgate.net |

Many nucleic acid sequences, particularly those with complex folding patterns like human telomeric DNA, can coexist in multiple conformations. This conformational heterogeneity presents a major obstacle for structural determination techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as it leads to complex and uninterpretable spectra.

8-Bromoguanosine (B14676) has proven to be a powerful tool to overcome this challenge. genelink.com By strategically substituting guanosines with 8-bromoguanosines at positions presumed to be in the syn conformation, researchers can "lock" the nucleic acid into a single, stable conformation. genelink.com This reduction in heterogeneity simplifies the NMR spectra, enabling high-resolution structure determination. genelink.comnih.govresearchgate.net For instance, this strategy was successfully applied to determine the solution structure of a human telomeric DNA sequence in the presence of potassium ions, a structure that was previously elusive due to its conformational diversity. genelink.com Similarly, in RNA studies, incorporating 8-bromoguanosine can shift a hairpin-duplex equilibrium towards the hairpin conformation, not by stabilizing the hairpin itself, but by significantly destabilizing the alternative duplex structure, thereby reducing the sample's conformational complexity. nih.govresearchgate.net

Use as a Conformational Probe for Syn-Anti Preferences

Investigating DNA Damage and Repair Mechanisms

This compound is recognized as a DNA lesion, primarily formed by reactive brominating species generated during inflammation by enzymes like myeloperoxidase. nih.gov Its presence in DNA can lead to mutations if not repaired. nih.govnih.gov

Studies have shown that this compound in DNA predominantly induces G→T transversions, but can also cause G→C, G→A, and single-base deletions in human cells. nih.govresearchgate.net The mutagenic potential of this lesion underscores the importance of understanding its repair. Research has identified several DNA glycosylases, key enzymes in the base excision repair (BER) pathway, that can act on this compound-containing DNA. Specifically, the SMUG1 and TDG proteins have been shown to exhibit DNA glycosylase activity against thymine (B56734) mispaired with this compound, while the MUTYH protein can excise adenine (B156593) mispaired with it. nih.gov

Furthermore, the radical cations of this compound and 8-bromoguanosine are studied to understand synergistic, oxidatively induced DNA damage that can arise from processes like ionizing radiation. cuny.edunsf.gov These studies explore the reactions of these radical cations with other reactive species, such as singlet molecular oxygen, to map out potential damage pathways. cuny.edu The use of this compound in such research also extends to its role as a potential radiosensitizer, where it may enhance the effects of radiation therapy in cancer treatment by forming radicals that promote DNA strand breaks. nsf.govacs.org

| DNA Repair Enzyme | Activity on this compound (8BrG) Mispairs | Reference |

| SMUG1 | Excises Thymine from 8BrG:T mispairs | nih.gov |

| TDG | Excises Thymine from 8BrG:T mispairs | nih.gov |

| MUTYH | Excises Adenine from 8BrG:A mispairs | nih.gov |

Development of Model Compounds for Nucleic Acid Studies

Oligonucleotides containing this compound serve as crucial model compounds for a variety of biophysical and biochemical studies. csic.esresearchgate.net Their primary use is to mimic and understand the structural and functional consequences of specific base conformations and lesions.

A key application is its use as a stable analog for 8-oxo-7,8-dihydroguanosine (8-oxoG), one of the most common oxidative DNA damage products. csic.esresearchgate.net Like this compound, 8-oxoG has a higher propensity to adopt the syn conformation compared to guanine. It is believed that this conformational preference is a key structural feature recognized by repair enzymes like 8-oxoguanine DNA glycosylase 1 (OGG1). csic.esresearchgate.net By using oligonucleotides containing the more stable this compound, researchers can probe the recognition and processing of syn-configured guanine lesions by DNA repair machinery without the chemical instability associated with 8-oxoG. csic.esnih.govfrontiersin.org For example, this compound is known to be an activator of the OGG1 enzyme, specifically stimulating its β-elimination activity. nih.govresearchgate.netdntb.gov.ua

Applications in Studying Protein-Nucleic Acid Interactions

The unique properties of this compound make it a valuable tool for investigating the intricate interactions between proteins and nucleic acids. csic.escore.ac.uk The introduction of this modified base into an oligonucleotide can reveal specific details about the recognition and binding mechanisms of proteins.

The bromine atom also provides a reactive site for certain experimental techniques. Brominated nucleosides can be used in photo-cross-linking studies to identify proteins that bind to a specific DNA or RNA sequence. csic.es This method involves irradiating the complex to generate a nucleobase radical, which then forms a covalent bond with a nearby amino acid residue on the binding protein, allowing for its identification. csic.esthermofisher.comthermofisher.com While techniques using psoralen (B192213) are also common for cross-linking, the site-specific incorporation of a brominated nucleoside offers a more targeted approach. nih.gov Furthermore, the high electron density of the bromine atom can be advantageous in X-ray crystallography to help solve the phase problem, aiding in the structural determination of protein-nucleic acid complexes. csic.es

Role in Immunostimulatory Research

8-Bromoguanosine is recognized for its potent immunostimulatory properties. glpbio.comgenelink.comcaymanchem.combertin-bioreagent.combiorbyt.com It can activate a range of immune cells, including B and T lymphocytes, natural killer (NK) cells, and macrophages, through an intracellular mechanism. nih.govcaymanchem.comnih.gov

Research has demonstrated that 8-bromoguanosine induces the production of interferons (IFN-α, -β, and -γ), which are key signaling molecules in the innate immune response. nih.gov The activation of NK cells and the induction of macrophage cytolytic activity by 8-bromoguanosine are mediated by this IFN production. nih.gov

The immunostimulatory effects of C8-substituted guanosine analogs are linked to their interaction with Toll-like receptors (TLRs), which are central to innate immunity. researchgate.net Specifically, guanosine analogs are known to be ligands for TLR7. researchgate.netfrontiersin.org Some studies suggest that modifications like 8-bromo-2'-deoxy-guanosine in the context of certain RNA sequences can convert the immune response to include TLR9 activation, leading to strong additive effects on the type I IFN response. researchgate.net This ability to modulate and stimulate the innate immune system makes this compound and its derivatives subjects of interest in the development of vaccine adjuvants and immunomodulatory therapies. researchgate.netfrontiersin.org

Use in Enzyme Kinetic Studies

This compound and its derivatives have been utilized as inhibitors and modulators in the study of various enzymes. For example, 8-bromoguanosine 5'-triphosphate (BrGTP) acts as a competitive inhibitor of the bacterial cell division protein FtsZ, affecting both its polymerization and GTPase activity. nih.gov It has also been shown to inhibit GTP cyclohydrolase I in a manner dependent on the GTP cyclohydrolase I feedback regulatory protein (GFRP). nih.gov Furthermore, in studies of the DNA repair enzyme human 8-oxoguanine-DNA glycosylase (hOgg1), this compound was found to stimulate the enzyme's AP lyase activity, specifically by increasing the rate of the β-elimination step. nih.govoup.comoup.com

Potential as a Biomarker

There is growing evidence that this compound may serve as a biomarker for inflammation and oxidative stress. nih.gov Reactive brominating species produced by enzymes like myeloperoxidase during inflammation can react with guanine to form this compound. nih.govresearchgate.net Elevated levels of 8-bromodeoxyguanosine have been detected in the urine of patients with diabetes mellitus, a condition associated with inflammation and oxidative stress. nih.govresearchgate.net Studies have also shown increased urinary excretion of 8-halogenated deoxyguanosines in rats treated with lipopolysaccharide to induce an inflammatory response. nih.gov These findings suggest that the detection of this compound and its derivatives in biological samples could be a valuable indicator of early inflammatory processes. researchgate.net

Computational Studies and Theoretical Approaches

DFT Studies on Radiosensitization Mechanisms

Brominated nucleobases, including 8-bromoguanine, are considered potential radiosensitizers that can enhance the effectiveness of radiotherapy in cancer treatment. nsf.gov The underlying hypothesis is that these compounds are highly reactive toward low-energy electrons (LEEs), which are produced in large quantities when high-energy ionizing radiation interacts with biological tissue. rsc.org DFT studies have been instrumental in elucidating the mechanisms of this radiosensitization.

One DFT study focused on the electron-induced single strand break and cyclization of the nucleotide of this compound, providing a detailed look at its radiosensitization mechanism. rtrn.net Research has shown that dissociative electron attachment (DEA) is a key process. rsc.org For isolated this compound in the gas phase, DEA proceeds via vibrational Feshbach resonances (VFRs) at near 0 eV and a shape resonance around 1.3 eV, leading to dehalogenation. rsc.org This process yields both a bromide anion (Br⁻) and the (M-Br)⁻ anion, with the former being the more abundant product. rsc.org

Further computational studies have explored the degradation of related brominated nucleosides, such as 8-bromo-2'-deoxyadenosine, which also undergoes electron-induced decomposition. These theoretical investigations are crucial for understanding how the attachment of an electron can trigger a cascade of reactions, ultimately leading to DNA damage, such as strand breaks, which is the desired outcome in radiotherapy. nsf.gov

Computational Modeling of Reactions with Singlet Oxygen

The interaction between the radical cation of this compound (8BrG•+) and the lowest excited singlet molecular oxygen (¹O₂), a common reactive oxygen species, has been extensively studied through computational modeling. nsf.govnih.govacs.org This research is vital for understanding the synergistic oxidative damage that can occur from the combined effects of ionizing radiation, one-electron oxidation, and ¹O₂ oxidation. nsf.govnih.govacs.orgcuny.edu

To map out the potential energy surfaces (PES) and identify probable reaction products, a combination of high-level computational methods has been employed. nih.govcuny.edu These theoretical treatments augment experimental data from techniques like guided-ion beam tandem mass spectrometry. nsf.govnih.govacs.org

| Computational Method | Basis Set | Purpose |

| Approximately spin-projected DFT (ωB97XD) | 6-31+G(d,p) | Initial modeling of the prototype reaction system (8BrG•+ + ¹O₂) and prediction of adiabatic ionization energy. nsf.govnih.govcuny.edu |

| Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) | aug-cc-pVTZ | High-accuracy single-reference energy calculations for the reaction pathways. nih.govcuny.edu |

| Multireference CASPT2 | 6-31G** | Provided the best quantitative agreement with experimental data for describing the reaction and potential energy surface, especially where multi-reference character is significant. nsf.govnih.govcuny.edu |

Both single- and multi-reference theoretical models predict that the most energetically favorable reaction pathways involve the addition of singlet oxygen to the C8 and C5 positions of the this compound radical cation. nsf.govnih.govacs.org The CASPT2-calculated PES showed the best correlation with experimental results. nsf.govnih.govcuny.edu A key finding is that the reactivity of 8BrG•+ with ¹O₂ is significantly higher—approximately five times greater—than that of the unsubstituted guanine (B1146940) radical cation (G•+). nsf.gov For instance, at a collision energy of 0.05 eV, the reaction efficiency of 8BrG•+ with ¹O₂ is 9.5%, compared to just 2% for G•+. nsf.gov

Analysis of Formation of Radical Cations of this compound and 8-Bromoguanosine (B14676)

The formation of radical cations is a critical initial step in the oxidative damage pathways of guanine and its derivatives. nsf.govcuny.edu Guanine is often the primary target of one-electron oxidation due to its low ionization potential compared to other DNA bases. cuny.edu Computational studies have been employed to analyze the formation of the radical cations of this compound (8BrG•+) and its nucleoside counterpart, 8-bromoguanosine (8BrGuo•+). nsf.govnih.govacs.org

These studies investigate the synergistic damage that can result from ionizing radiation and one-electron oxidation. nih.govacs.org Using DFT calculations with the ωB97XD functional and a 6-31+G(d,p) basis set, the adiabatic ionization energy (AIE) of this compound was predicted. nsf.gov The calculation revealed that the AIE of this compound is only 0.01 eV higher than that of guanine. nsf.gov This small difference implies that the formation of the this compound radical cation (8BrG•+) is nearly as facile as the formation of the guanine radical cation (G•+). nsf.gov

Consequently, if this compound is present in a biological system, it is highly susceptible to one-electron oxidation, readily forming radical cations that can then undergo further damaging reactions, such as those with singlet oxygen. nsf.gov Chemical radiolytic studies on 8-bromoguanosine have shown that its reaction with hydrated electrons leads to the "instantaneous" formation of a guanosine (B1672433) radical cation or its deprotonated forms. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel 8-Bromoguanine Derivatives

The synthesis of novel derivatives of this compound is a key area of future research, aimed at enhancing its biological activities and exploring new therapeutic applications. By modifying the core structure, scientists aim to create compounds with improved specificity, potency, and stability.

One avenue of exploration involves the creation of derivatives to study and stabilize specific DNA and RNA structures. For instance, 8-bromo-2'-deoxyguanosine (B1139848) has been used to probe the conformational preferences of G-quartet structures and to stabilize the Z-DNA form. researchgate.net The synthesis of oligonucleotides containing 8-bromo-2'-deoxyguanosine has demonstrated its significant effect on stabilizing the Z-form of DNA. researchgate.net Future work will likely involve creating a wider range of these derivatives to better understand DNA and RNA fidelity and repair mechanisms. researchgate.net

Another promising direction is the synthesis of fluorescently labeled this compound derivatives. cuni.cz These can serve as molecular probes for various biological and material science applications, potentially enabling real-time visualization of molecular interactions. cuni.czresearchgate.net The development of such probes could be instrumental in studying the binding and activity of this compound within living cells.

Furthermore, research into derivatives like 8-bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) and its membrane-permeant prodrug forms, such as 8-Br-cGMP-AM, continues to be important. biolog.descbt.com These derivatives are crucial tools for studying cGMP-dependent signaling pathways, and future efforts will likely focus on creating even more stable and specific activators of protein kinases. biolog.debiolog.de The synthesis of guanosine (B1672433) analogs, including 8-bromoguanosine (B14676) and others like 8-mercaptoguanosine, has been shown to activate immune responses through G protein regulatory pathways, suggesting potential applications as antitumor, antiviral, and antimetastatic agents. nih.gov

The table below summarizes some of the key synthetic derivatives of this compound and their investigated purposes.

| Derivative Name | Investigated Purpose | Key Findings |

| 8-bromo-2'-deoxyguanosine | Stabilization of Z-DNA and probing G-quartet structures. researchgate.net | Induces a large stabilization of the Z-form of DNA. researchgate.net |

| Fluorescently labeled this compound | Development of molecular probes. cuni.czresearchgate.net | Can be used for biological and material applications. cuni.czresearchgate.net |

| 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) | Activation of cGMP-dependent protein kinases. scbt.combiolog.de | Acts as a cGMP agonist with increased metabolic stability compared to cGMP. biolog.de |

| 8-Br-cGMP-AM | Membrane-permeant prodrug of 8-Br-cGMP. biolog.de | Allows for the study of intracellular cGMP signaling. biolog.de |

| 8-mercaptoguanosine | Activation of immune responses via G proteins. nih.gov | Shows potential as an antitumor, antiviral, and antimetastatic agent. nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis of this compound in Biological Systems

The development of advanced analytical methods is crucial for understanding the in-vivo behavior of this compound. Future research will focus on creating and refining techniques that allow for real-time monitoring of this compound and its derivatives within complex biological environments.